

# In-Depth Technical Guide to Fmoc-D-Allylglycine: Chirality, Specific Rotation, and Application

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## Compound of Interest

Compound Name: *Fmoc-D-Allylglycine*

Cat. No.: *B557745*

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This technical guide provides a comprehensive overview of the key physicochemical properties and applications of **Fmoc-D-Allylglycine**, a non-canonical amino acid crucial in modern peptide chemistry and drug discovery. This document details its chiral nature, specific optical rotation, and provides a detailed experimental protocol for its characterization. Furthermore, a workflow for its primary application in solid-phase peptide synthesis is outlined.

## Core Physicochemical Properties and Chirality

**Fmoc-D-Allylglycine**, systematically named (2R)-2-[(9H-fluoren-9-yl)methoxy]carbonylamino]pent-4-enoic acid, is a derivative of the D-enantiomer of allylglycine. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it a vital building block for Fmoc-based solid-phase peptide synthesis (SPPS).<sup>[1]</sup> The "D" designation signifies its stereochemical configuration at the alpha-carbon, making it a chiral molecule. Chiral molecules are optically active, meaning they rotate the plane of polarized light.<sup>[2]</sup> The direction and magnitude of this rotation are fundamental properties used for its identification and quality control.

The allyl side chain provides a unique functionality for post-synthetic modifications, such as peptide macrocyclization or the introduction of various functional groups through olefin metathesis, enhancing the structural and functional diversity of synthetic peptides.<sup>[3]</sup>

## Quantitative Data Summary

The following table summarizes the key quantitative data for **Fmoc-D-Allylglycine**.

Property	Value	Conditions
Specific Rotation $[\alpha]$	$-9 \pm 5^\circ$	20°C, D-line of sodium (589 nm)
Concentration (c)	1 g/100 mL	In Dimethylformamide (DMF)
Molecular Formula	<chem>C20H19NO4</chem>	
Molecular Weight	337.37 g/mol	
CAS Number	170642-28-1	
Appearance	White to off-white powder	
Purity (by HPLC)	$\geq 98\%$	

## Experimental Protocol: Measurement of Specific Rotation

The specific rotation of **Fmoc-D-Allylglycine** is a critical parameter for confirming its enantiomeric purity. The following protocol outlines the procedure for its measurement using a polarimeter.

**Objective:** To determine the specific rotation of an **Fmoc-D-Allylglycine** sample.

**Materials:**

- Polarimeter
- Sodium lamp (589 nm)
- Polarimeter cell (1 dm path length)
- Volumetric flask (e.g., 10 mL)

- Analytical balance
- **Fmoc-D-Allylglycine** sample
- Dimethylformamide (DMF), analytical grade

Procedure:

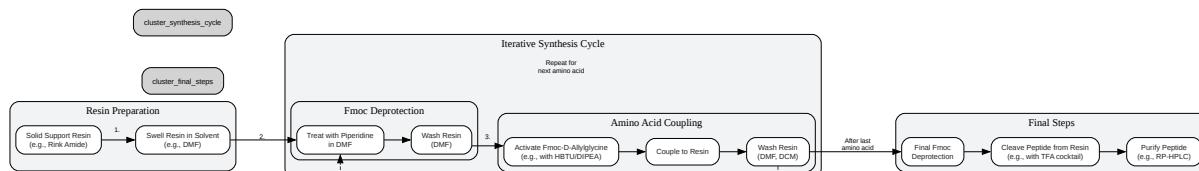
- Instrument Preparation:
  - Turn on the polarimeter and the sodium lamp, allowing them to warm up and stabilize according to the manufacturer's instructions (typically 10-15 minutes).[4]
  - Ensure the instrument is calibrated and set to measure optical rotation at the D-line of sodium (589 nm).
- Sample Preparation:
  - Accurately weigh approximately 100 mg of the **Fmoc-D-Allylglycine** sample using an analytical balance.
  - Quantitatively transfer the weighed sample to a 10 mL volumetric flask.
  - Add a small amount of DMF to dissolve the sample completely.
  - Carefully add DMF to the flask until the solution reaches the calibration mark.
  - Stopper the flask and invert it several times to ensure a homogenous solution. This creates a solution with a concentration (c) of approximately 1 g/100 mL.
- Blank Measurement:
  - Fill the polarimeter cell with the blank solvent (DMF).
  - Ensure there are no air bubbles in the light path.
  - Place the cell in the polarimeter and take a reading. This value should be zeroed out to calibrate the instrument.[4]

- Sample Measurement:
  - Rinse the polarimeter cell with a small amount of the prepared **Fmoc-D-Allylglycine** solution.
  - Fill the cell with the sample solution, again ensuring the absence of air bubbles.
  - Place the filled cell into the polarimeter and record the observed optical rotation ( $\alpha$ ) in degrees.<sup>[4]</sup> Record the temperature of the measurement.
- Calculation of Specific Rotation:
  - The specific rotation  $[\alpha]$  is calculated using the Biot's law formula:<sup>[5]</sup>  $[\alpha] = \alpha / (l \times c)$  Where:
    - $\alpha$  = observed rotation in degrees
    - $l$  = path length of the polarimeter cell in decimeters (dm)
    - $c$  = concentration of the solution in g/mL

Expected Result: For a pure sample of **Fmoc-D-Allylglycine**, the calculated specific rotation should fall within the range of  $-9 \pm 5^\circ$  under the specified conditions.

## Experimental Workflow: Incorporation of Fmoc-D-Allylglycine in Solid-Phase Peptide Synthesis (SPPS)

The primary application of **Fmoc-D-Allylglycine** is its use as a building block in SPPS to create custom peptides for research and drug development.<sup>[1]</sup> The following diagram illustrates the typical workflow for incorporating an **Fmoc-D-Allylglycine** residue into a growing peptide chain on a solid support.

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Caption: Workflow for **Fmoc-D-Allylglycine** incorporation in SPPS.

This workflow highlights the key stages of resin preparation, the iterative cycle of Fmoc deprotection and amino acid coupling, and the final steps of cleavage and purification. The incorporation of **Fmoc-D-Allylglycine** follows the standard procedure for any Fmoc-protected amino acid in SPPS.

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